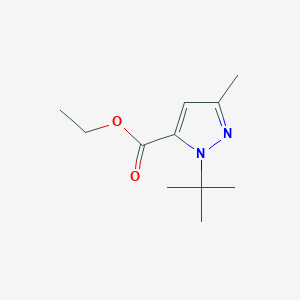

ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

描述

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group at the 5-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with tert-butyl hydrazine, followed by cyclization and esterification. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction parameters, leading to a more sustainable and scalable production method .

化学反应分析

Types of Reactions

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

科学研究应用

Key Properties:

- Molecular Formula : C₉H₁₄N₂O₂

- Boiling Point : Approximately 125–128 °C at reduced pressure

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane

Organic Synthesis

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate serves as a key intermediate in the synthesis of more complex pyrazole derivatives. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating novel compounds with tailored properties .

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

- Antimicrobial Properties : Studies show that certain derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

- Anticancer Activity : Preliminary investigations suggest that some analogs may induce apoptosis in cancer cells, warranting further exploration in cancer therapeutics.

Medical Applications

The compound is being studied for its potential as a pharmaceutical intermediate. Its derivatives are being evaluated for:

- Vasodilatory Effects : Certain formulations may help in treating cardiovascular conditions by relaxing blood vessels.

- Antispasmodic Effects : Compounds derived from this compound have shown promise in alleviating muscle spasms .

Industrial Applications

In the agrochemical sector, this compound is used in the synthesis of pesticides with insecticidal and acaricidal properties. This application highlights its importance in developing environmentally friendly agricultural chemicals that can effectively manage pests while minimizing ecological impact .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 32 | Antimicrobial |

| Derivative B | 64 | Antimicrobial |

| Derivative C | >128 | No Activity |

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of selected pyrazole derivatives on human cancer cell lines. Results showed that one derivative induced apoptosis at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10 | Apoptosis Induction |

| MCF7 (Breast) | 15 | Cell Cycle Arrest |

作用机制

The mechanism of action of ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

相似化合物的比较

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate: This compound has a phenyl group instead of a tert-butyl group, leading to different chemical properties and biological activities.

Ethyl 1-(tert-butyl)-3-ethyl-1H-pyrazole-5-carboxylate: The presence of an ethyl group at the 3-position instead of a methyl group results in variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

Ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with ethyl and tert-butyl substituents, giving it unique chemical properties that enhance its biological activity. The molecular formula is with a molecular weight of approximately 210.27 g/mol. The presence of the carboxylate functional group allows for various chemical transformations, making it a versatile building block in organic synthesis .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit promising anticancer activities. Various studies have demonstrated that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers .

A notable study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase-3 activity, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| 10c | HepG2 | 2.5 | Inhibits cell proliferation |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to act as selective COX inhibitors, which are crucial in mediating inflammation. For instance, some derivatives exhibited significant inhibition of COX-2 with selectivity indices indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|

| Compound A | 71 | >10 |

| Compound B | 62 | >8 |

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. By inhibiting key enzymes involved in inflammatory pathways or cancer cell proliferation, this compound can effectively reduce inflammation and tumor growth .

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. These methods allow for variations in substituents, enabling the synthesis of analogs with tailored properties for specific biological activities .

Synthetic Routes Overview

| Method | Description |

|---|---|

| Condensation Reaction | Involves reacting hydrazine derivatives with carbonyl compounds to form the pyrazole ring. |

| Alkylation | Substituting the pyrazole nitrogen with alkyl groups to enhance solubility and stability. |

Study on Anticancer Activity

In a recent study, researchers synthesized various analogs of this compound and evaluated their anticancer properties against several cell lines. The results indicated that modifications on the pyrazole ring significantly affected their potency and selectivity against cancer cells .

Anti-inflammatory Effects in Vivo

Another study investigated the anti-inflammatory effects of this compound using a carrageenan-induced rat paw edema model. The results demonstrated significant reduction in edema compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases .

属性

IUPAC Name |

ethyl 2-tert-butyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)12-13(9)11(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNRGKIYKQZOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646606 | |

| Record name | Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-08-4 | |

| Record name | Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。